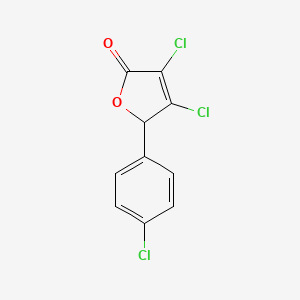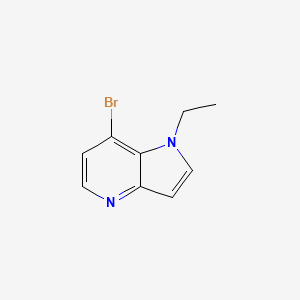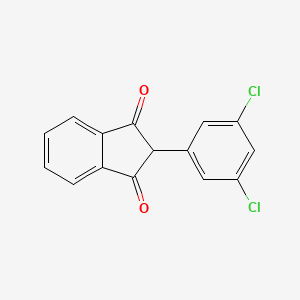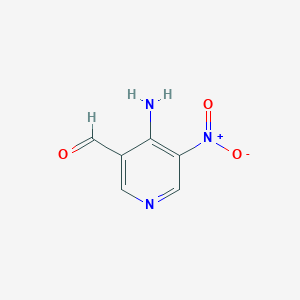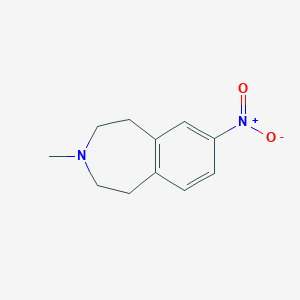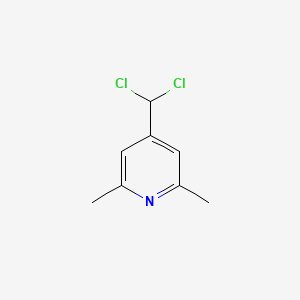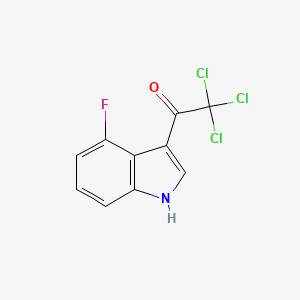
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone is a synthetic organic compound with the molecular formula C10H5Cl3FNO It is characterized by the presence of a trichloromethyl group, a fluoro-substituted indole ring, and a ketone functional group
Vorbereitungsmethoden
The synthesis of 2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone typically involves multiple steps. One common method includes the reaction of a compound containing a trichloromethyl group with a fluoro-substituted indole derivative. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride. Conversely, the compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include sodium hydride, sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying biochemical pathways and enzyme functions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trichloro-1-(4-fluoro-3-indolyl)ethanone can be compared to other similar compounds, such as:
2,2,2-Trichloro-1-(4-fluoro-3-phenyl)ethanone: Similar in structure but with a phenyl group instead of an indole ring.
2,2,2-Trichloro-1-(4-chloro-3-indolyl)ethanone: Contains a chloro-substituted indole ring instead of a fluoro-substituted one.
2,2,2-Trichloro-1-(4-fluoro-3-pyridyl)ethanone: Features a pyridyl ring instead of an indole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H5Cl3FNO |
|---|---|
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-(4-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H5Cl3FNO/c11-10(12,13)9(16)5-4-15-7-3-1-2-6(14)8(5)7/h1-4,15H |
InChI-Schlüssel |
HXPVUQILLDFQLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-methoxypyrimidine](/img/structure/B13683311.png)
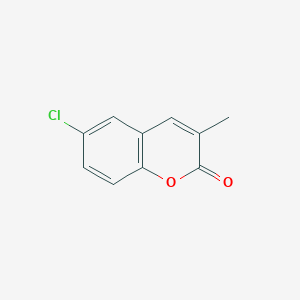
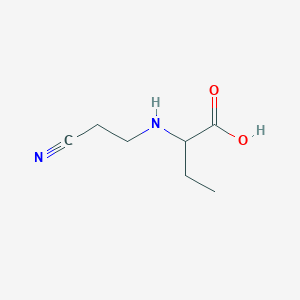
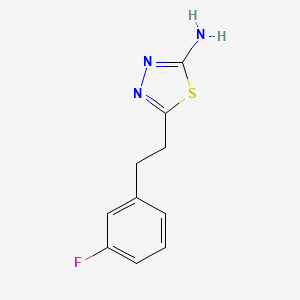
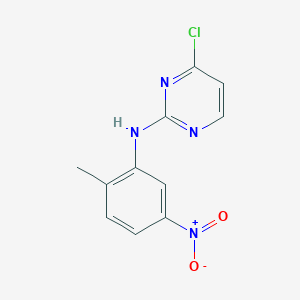
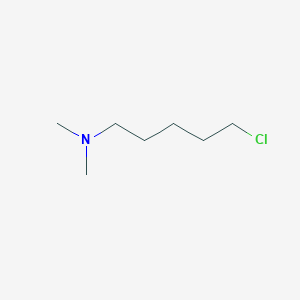
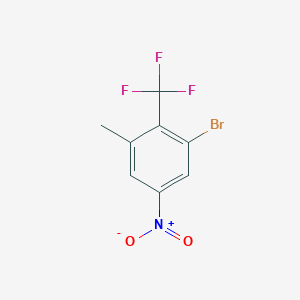
![6-Methyl-4-(5-methylfuran-2-yl)benzo[d]thiazol-2-amine](/img/structure/B13683346.png)
